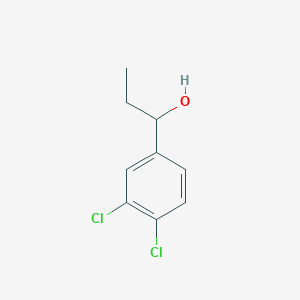

1-(3,4-Dichlorophenyl)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)-1-propanol (DCPP) is a chemical compound that belongs to the class of chlorophenols. It is widely used in various industries, including pharmaceuticals, agrochemicals, and personal care products. The compound has gained significant attention in scientific research due to its potential applications in different fields.

Aplicaciones Científicas De Investigación

Synthesis for Drug Metabolism Studies

1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, has been synthesized in a tritium-labelled form. This version, with a specific activity of 12.5 mCi/mmol, is suitable for drug metabolism and disposition studies, offering a way to trace the metabolic pathways of this compound in biological systems (Hill & Wisowaty, 1990).

Solubility and Purification Process

The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a related compound, in various alcohols like methanol and ethanol, has been thoroughly investigated. This research is crucial in understanding the purification process of this compound, as solubility plays a critical role in the effectiveness of purification methods (Wang, Li & Li, 2008).

Potential Antidepressant Agents

Research on substituted 3-amino-1,1-diaryl-2-propanols, which include derivatives of 1-(3,4-Dichlorophenyl)-1-propanol, has shown promising results in the development of potential antidepressant agents. This line of research explores the chemical pathways to create effective antidepressants with minimal anticholinergic side effects (Clark et al., 1979).

Enantioselective Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates high enantioselectivity. This process is significant for creating chiral intermediates in antidepressant drug synthesis, highlighting the importance of enantioselective synthesis in pharmaceutical applications (Choi et al., 2010).

Structural Characterization

The structural characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-Dichlorophenyl) Propanoate, synthesized from related compounds, provides valuable insights into the molecular structure and potential applications of such compounds in various fields including pharmaceuticals (Shuang-hu, 2014).

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGECCAJOYJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)